molecular formula C15H14N4O3 B2361951 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 953143-33-4

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2361951
CAS No.: 953143-33-4
M. Wt: 298.302
InChI Key: IUMBONAOIDQIOO-UHFFFAOYSA-N
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Description

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide features a 1,3,4-oxadiazole core linked to a 2,4-dimethylphenyl substituent and a 3-methylisoxazole-5-carboxamide moiety. Its molecular formula is C₁₇H₁₆N₄O₃ (molecular weight: 348.34 g/mol). The 2,4-dimethylphenyl substituent increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-4-5-11(9(2)6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBONAOIDQIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the isoxazole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The isoxazole ring can be introduced through a subsequent cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the provided evidence:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1,3,4-Oxadiazole + Isoxazole 2,4-Dimethylphenyl, 3-methylisoxazole-5-carboxamide 348.34 Not reported High lipophilicity, potential for hydrogen bonding
7e () 1,3,4-Oxadiazole + Thiazole 2,4-Dimethylphenyl, sulfanyl-propanamide 389 134–178 Sulfur-containing linker; moderate anticancer activity
11i () Xanthenone + Isoxazole 5-Amino-3-methylisoxazole, methoxy group ~400 (calculated) 210–211 Rigid xanthenone backbone; amino group enhances solubility
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide () 1,2,4-Oxadiazole + Thiazole + Oxazole 4-Methoxyphenyl, methylthiazole ~450 (estimated) Not reported Multiple heterocycles; methoxy group improves solubility
8a () 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl, 2-chloro-pyridinyl ~400 (estimated) Not reported Anticancer activity (55.71% inhibition at 5 μM)

Key Observations:

Heterocyclic Diversity: The target compound’s combination of 1,3,4-oxadiazole and isoxazole is distinct from analogs like 7e (thiazole) or 11i (xanthenone). This structural uniqueness may confer differential bioactivity or stability .

Lipophilicity: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to methoxy- or amino-substituted analogs (e.g., ). This property could improve blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogs:

  • Anticancer Potential: Thiadiazole derivatives () and sulfur-linked oxadiazoles () show moderate anticancer activity, suggesting the target compound’s oxadiazole-isoxazole core may exhibit similar properties .
  • Enzyme Inhibition : Isoxazole-carboxamide derivatives (e.g., ) are often explored as kinase inhibitors due to their hydrogen-bonding capacity. The target compound’s carboxamide group positions it as a candidate for enzyme-targeted therapies .
  • Antimicrobial Activity : Sulfur-containing analogs (e.g., 7e) may have broader antimicrobial applications, whereas the target compound’s lipophilicity could favor antiviral or CNS-targeted activity .

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, including an oxadiazole ring and an isoxazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C14H16N4O3\text{Molecular Formula C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

Anti-inflammatory Activity

Research indicates that compounds with oxadiazole and isoxazole structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of oxadiazole can inhibit the activation of NF-κB, a key regulator in inflammatory responses. The specific mechanisms through which this compound exerts its anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways associated with cytokine production and immune cell activation .

Anticancer Properties

This compound has shown promise as an anticancer agent in various preclinical studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. The compound's ability to inhibit cell proliferation has been linked to its interference with cell cycle progression and induction of cellular stress responses .

Mechanistic Insights

The biological activity of this compound is thought to be related to its ability to interact with specific molecular targets within cells. Interaction studies suggest that it may bind to receptors involved in inflammatory and proliferative pathways. For example:

Target Effect
NF-κBInhibition of activation
CaspasesActivation leading to apoptosis
Cell cycle regulatorsModulation affecting proliferation rates

Study 1: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS) stimulated macrophages, this compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that this compound could effectively modulate inflammatory responses in vitro .

Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cancer types but were generally found to be in the micromolar range (10–30 µM), indicating potent anticancer activity .

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